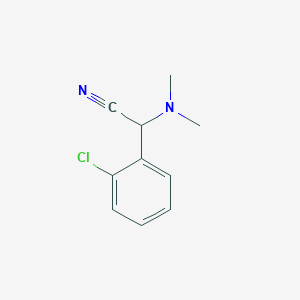

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is (2-chlorophenyl)(dimethylamino)acetonitrile, which accurately describes the structural arrangement of the functional groups. An alternative systematic name, this compound, emphasizes the positional relationships between the substituents and the central carbon atom bearing both the dimethylamino group and the nitrile functionality.

The compound is officially registered under Chemical Abstracts Service number 15190-07-5, providing a unique identifier for database searches and regulatory documentation. The Molecular Design Limited number MFCD00835199 serves as an additional database identifier commonly used in chemical inventory systems. These standardized identifiers ensure accurate compound identification across different chemical databases and commercial suppliers.

Several alternative names and synonyms exist in the literature, reflecting different naming conventions and historical usage patterns. The compound may also be referenced by its structural formula representation, which highlights the connectivity between the aromatic chlorophenyl ring system and the amino-substituted acetonitrile backbone. The systematic approach to nomenclature ensures consistency in scientific communication while accommodating various naming preferences across different research disciplines and geographic regions.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOSLFYYPSHQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2-chlorobenzyl chloride with dimethylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include:

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, ensuring efficient mixing, temperature control, and purification processes. Techniques such as continuous flow reactors might be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a dimethylamino group, and a nitrile group. This compound has garnered attention in various fields of scientific research due to its versatile applications in chemistry, biology, medicine, and industry.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable for developing new compounds.

- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for synthesizing derivatives with specific properties.

Biology

- Enzyme Interaction Studies : Research indicates that this compound may be utilized to study enzyme interactions and metabolic pathways. Its potential effects on biological systems make it a candidate for investigating biochemical mechanisms.

- Potential Biological Activities : Preliminary studies suggest that this compound may exhibit various biological activities, including antimicrobial and cytotoxic effects against certain cell lines. These properties are essential for exploring its therapeutic potential.

Medicine

- Pharmacological Properties : The compound is being investigated for its potential as a precursor in drug synthesis, particularly in the development of pharmaceuticals targeting specific diseases. Its structural characteristics may confer unique therapeutic effects .

- Therapeutic Applications : It has been explored for its role in the synthesis of drugs that address conditions such as cancer, neurodegenerative diseases, and metabolic disorders due to its interaction with biological targets .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the manufacturing of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound show promise in inhibiting cancer cell growth. For instance, compounds with similar structures have been tested against various cancer cell lines with significant results .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on metabolic enzymes have shown that this compound can modulate enzyme activity, which is crucial for understanding its role in disease pathways.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Chloro vs. Bromo Derivatives

- 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile (CAS 299215-38-6): This bromo analog shares the same dimethylamino-acetonitrile core but substitutes chlorine with bromine at the phenyl ring. Impact on Properties: Bromine’s larger atomic radius increases molecular weight (227.09 g/mol vs. Hazards: Both compounds are harmful via inhalation, skin contact, or ingestion, but bromine’s higher electronegativity could alter toxicity profiles .

- 2-(2-Chlorophenyl)acetonitrile (CAS 2856-63-5): Lacks the dimethylamino group, simplifying the structure to C8H6ClN (MW 151.59 g/mol). Physical Properties: Lower molecular weight correlates with higher volatility (density 1.19 g/cm³, boiling point ~250°C) compared to dimethylamino-containing analogs .

Amino Group Variations: Dimethylamino vs. Morpholino

- 2-[4-(Dimethylamino)phenyl]-2-morpholinoacetonitrile (CAS 17766-45-9): Replaces the chlorophenyl group with a morpholino ring. Molecular weight increases to 245.32 g/mol .

- In resin cements, dimethylamino-containing compounds exhibit higher degrees of conversion compared to methacrylate analogs due to improved electron-donating effects .

Complex Substituted Derivatives

- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2): Features multiple substituents (chloro, methyl, amino) on the phenyl rings. Impact on Applications: The amino group may facilitate interactions in pharmaceutical intermediates, while chloro groups enhance electrophilicity. Molecular weight: 265.73 g/mol .

- 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (CAS 55844-34-3): Combines chloroacetyl and acetonitrile moieties. Molecular weight: 193.63 g/mol.

Key Data Table: Structural and Property Comparison

Biologische Aktivität

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile, an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of approximately 194.66 g/mol, has garnered attention for its potential biological activities due to its structural features. The compound contains a chlorophenyl group and a dimethylamino group, which are known to influence pharmacological properties. However, specific biological activity data for this compound is limited, necessitating an exploration of related compounds and their activities to infer potential effects.

Structural Characteristics

The unique structure of this compound includes:

- Chlorophenyl Group : The presence of the chlorine atom can enhance lipophilicity and alter electronic properties, potentially affecting receptor interactions.

- Dimethylamino Group : This moiety is often associated with interactions in neurotransmitter systems, particularly influencing central nervous system (CNS) activity.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit significant pharmacological activities. The following sections summarize findings from related compounds and provide insights into potential biological mechanisms.

Antimicrobial Activity

Research on structurally analogous compounds has shown promising antimicrobial properties. For instance, a study examined various monomeric alkaloids for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against different bacterial strains ranged from 4.69 to 156.47 µM, indicating moderate to good activity against Gram-positive and Gram-negative bacteria . Although specific data for this compound is not available, its structural similarity suggests potential antimicrobial effects.

Neuropharmacological Potential

The dimethylamino group in the compound indicates possible interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on the central nervous system. For example, a series of pyrimidine derivatives demonstrated modulation of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in neuroactive lipid signaling . Such mechanisms suggest that this compound could also influence CNS activity through similar pathways.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds provides insights into the SAR that may apply to this compound:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile | 0.93 | Different chlorophenyl substitution |

| 3-Dimethylaminobenzonitrile | 0.89 | Lacks chlorination; different amine structure |

These compounds share common functional groups but vary in halogen substitution patterns and additional functional groups, which can lead to differences in their chemical reactivity and biological activity.

Case Studies and Research Findings

- Neuroactive Compounds : A study on NAPE-PLD inhibitors revealed that modifications in the dimethylamino group significantly affected the potency of these compounds in modulating neuroactive lipid levels . This suggests that similar modifications in this compound could yield significant biological effects.

- Antimicrobial Studies : Research on alkaloids indicated that structural modifications can lead to varied antimicrobial efficacy against multiple pathogens . This emphasizes the need for further investigation into the antimicrobial potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile, and how can reaction yields be improved?

- Methodology : A common approach involves nucleophilic substitution or cyanation reactions. For example, reacting 2-chlorobenzaldehyde with dimethylamine under reductive amination conditions, followed by cyanation using KCN or AgCN (as seen in analogous nitrile syntheses) . Optimizing solvent polarity (e.g., acetonitrile or ethanol) and temperature (reflux conditions) improves yields. Catalytic additives like phase-transfer agents may enhance reaction efficiency.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- GC-MS to confirm molecular weight (e.g., expected M+ peak at 208.68 g/mol) and detect impurities .

- 1H-NMR to verify substituent positions (e.g., aromatic protons at δ 7.3–7.6 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .

- HPLC with UV detection (≥95% purity threshold) .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group or oxidation of the dimethylamino moiety. Stability assessments should include periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and dimethylamino groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform computational studies (DFT calculations) to map electron density distribution. The electron-withdrawing chloro group may activate the nitrile for nucleophilic attack, while the dimethylamino group’s electron-donating nature could stabilize intermediates. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended, monitoring regioselectivity via LC-MS .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

- Methodology : For NMR discrepancies (e.g., unexpected splitting patterns), use 2D-COSY or NOESY to confirm spatial proton relationships. Compare with structurally analogous compounds (e.g., 2-(2-iodophenyl) derivatives) to identify substituent-specific shifts .

Q. How can the compound’s potential as a pharmacophore be evaluated for antimicrobial activity?

- Methodology :

- In silico docking against bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding affinity .

- In vitro assays (MIC determination) against Gram-positive/negative strains. Structural analogs with chlorophenyl groups have shown activity against S. aureus (MIC ~8 µg/mL) .

Methodological Challenges & Solutions

Q. Why might synthetic yields vary significantly between batch and flow chemistry approaches?

- Analysis : Flow systems enhance heat/mass transfer, critical for exothermic cyanation steps. Batch reactions may suffer from localized overheating, leading byproducts (e.g., dimerization). A continuous flow setup with controlled residence time (e.g., 5–10 min) and inline IR monitoring can optimize reproducibility .

Q. How to address solubility issues in polar reaction media?

- Solution : Use co-solvents (e.g., DCM:MeOH 4:1) or ionic liquids to enhance solubility without destabilizing intermediates. Pre-saturation of solvents with anhydrous MgSO4 can mitigate moisture-induced side reactions .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.